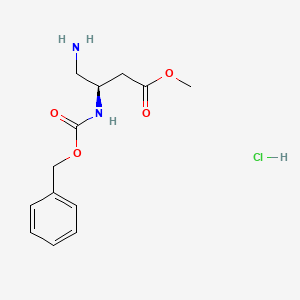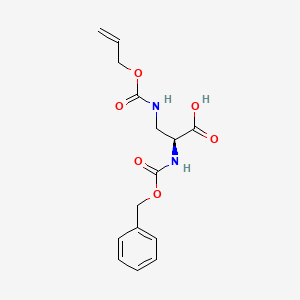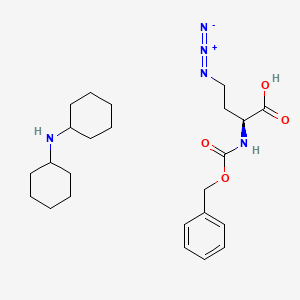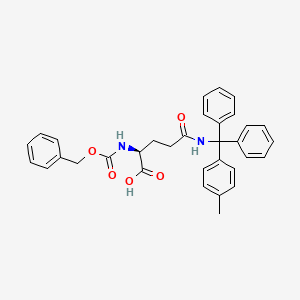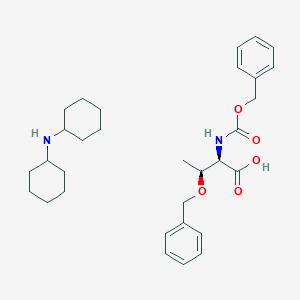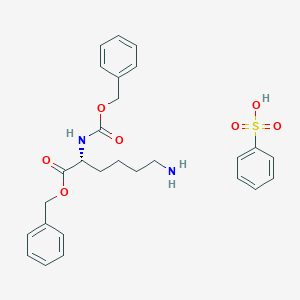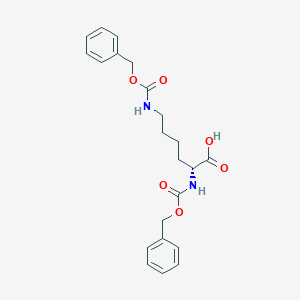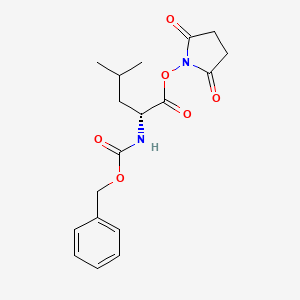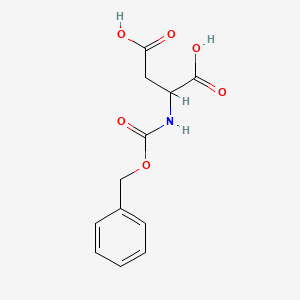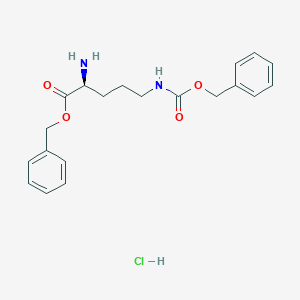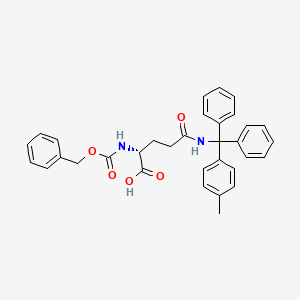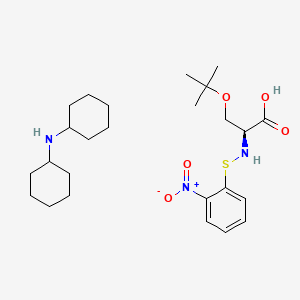
Nps-Ser(tBu)-OH . DCHA
説明
Nps-Ser(tBu)-OH . DCHA is a chemical compound that has been gaining attention in the scientific community for its potential applications in research. This compound is a modified version of the neuropeptide substance P, which plays a role in the transmission of pain signals in the body. In DCHA, its scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用機序
The mechanism of action of Nps-Ser(tBu)-OH . DCHA involves the binding of the modified neuropeptide to the neurokinin-1 receptor (NK1R), which is found in the central nervous system and peripheral tissues. This binding results in the activation of intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of intracellular calcium and the modulation of neurotransmitter release.
生化学的および生理学的効果
Nps-Ser(tBu)-OH . DCHA has been shown to have various biochemical and physiological effects, including the modulation of pain signaling pathways, the inhibition of neurotransmitter release, and the regulation of cellular signaling pathways. This compound has also been shown to have anti-inflammatory effects and to modulate immune responses.
実験室実験の利点と制限
The advantages of using Nps-Ser(tBu)-OH . DCHA in lab experiments include its high potency and selectivity for the NK1R, its stability in physiological conditions, and its ability to cross the blood-brain barrier. However, the limitations of using this compound include its high cost and the limited availability of commercial sources.
将来の方向性
For the use of Nps-Ser(tBu)-OH . DCHA in scientific research include the development of novel analgesics based on this compound, the investigation of its effects on other signaling pathways, and the exploration of its potential applications in the treatment of neurological disorders. Additionally, the synthesis of modified neuropeptides with different modifications could lead to the discovery of novel compounds with unique biological activity.
Conclusion:
In conclusion, Nps-Ser(tBu)-OH . DCHA is a modified neuropeptide that has been shown to have potential applications in scientific research. This compound has been used to study pain signaling pathways, neuropeptide function, and cellular signaling pathways. The synthesis of modified neuropeptides could lead to the discovery of novel compounds with unique biological activity, and the development of novel analgesics based on this compound could have important clinical implications.
合成法
The synthesis of Nps-Ser(tBu)-OH . DCHA involves the modification of the neuropeptide substance P by the addition of a tert-butyl group to the serine residue and the substitution of the C-terminal amide with a carboxylic acid. This modification is achieved through solid-phase peptide synthesis using Fmoc chemistry.
科学的研究の応用
Nps-Ser(tBu)-OH . DCHA has been used in various scientific research applications, including the study of pain signaling pathways, the investigation of the role of neuropeptides in the central nervous system, and the development of novel analgesics. This compound has also been used to study the effects of neuropeptides on cellular signaling pathways and the modulation of neurotransmitter release.
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[(2-nitrophenyl)sulfanylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S.C12H23N/c1-13(2,3)20-8-9(12(16)17)14-21-11-7-5-4-6-10(11)15(18)19;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,9,14H,8H2,1-3H3,(H,16,17);11-13H,1-10H2/t9-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGVUMLMYSSGHH-FVGYRXGTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-].C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937711 | |
| Record name | O-tert-Butyl-N-[(2-nitrophenyl)sulfanyl]serine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nps-Ser(tBu)-OH . DCHA | |
CAS RN |
16990-60-6 | |
| Record name | L-Serine, O-(1,1-dimethylethyl)-N-[(2-nitrophenyl)thio]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16990-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-tert-Butyl-N-((2-nitrophenyl)thio)-L-serine, compound with dicyclohexylamine (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016990606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-tert-Butyl-N-[(2-nitrophenyl)sulfanyl]serine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-tert-butyl-N-[(2-nitrophenyl)thio]-L-serine, compound with dicyclohexylamine (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



